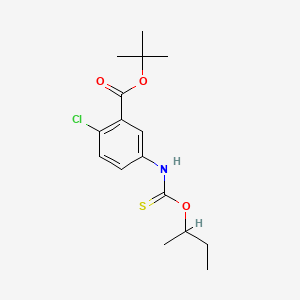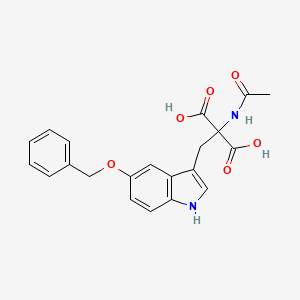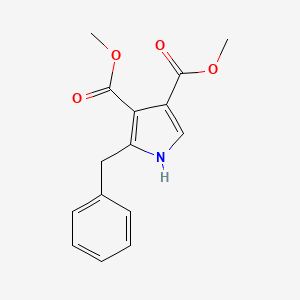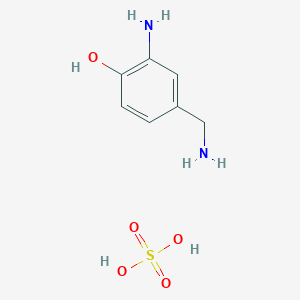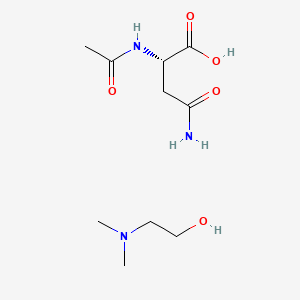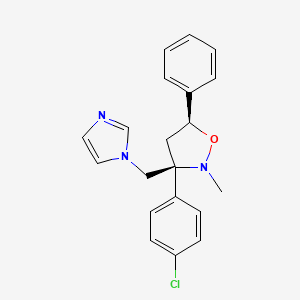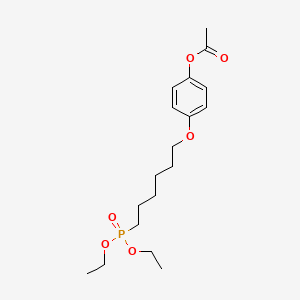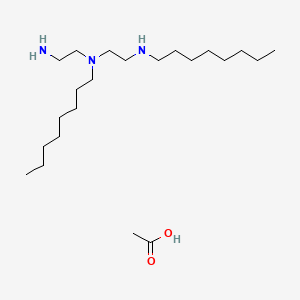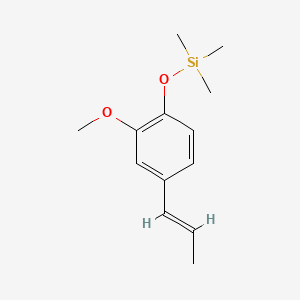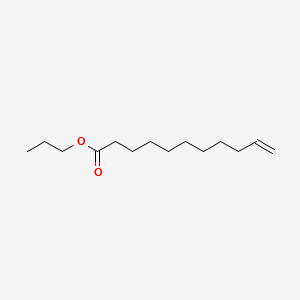
Propyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl undec-10-enoate is an organic compound that belongs to the class of esters. It is derived from undec-10-enoic acid and propanol. This compound is characterized by its long carbon chain and the presence of a double bond at the tenth carbon position. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl undec-10-enoate can be synthesized through several methods. One common approach involves the esterification of undec-10-enoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Another method involves the transesterification of methyl undec-10-enoate with propanol. This reaction is catalyzed by a base such as sodium methoxide or sodium ethoxide and is conducted at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The esterification process is optimized by controlling parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of heterogeneous catalysts can enhance the efficiency of the reaction and facilitate the separation of the product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl undec-10-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia or amines for amide formation, water or hydroxide ions for hydrolysis to acids.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Wissenschaftliche Forschungsanwendungen
Propyl undec-10-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and macroheterocycles.
Biology: The compound is studied for its potential antimicrobial properties, particularly against plant pathogens.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Wirkmechanismus
The mechanism of action of propyl undec-10-enoate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes due to its amphiphilic nature, leading to antimicrobial effects. The ester group can also undergo hydrolysis, releasing undec-10-enoic acid and propanol, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-10-enoic acid: The parent acid of propyl undec-10-enoate, used in similar applications but lacks the ester functionality.
Methyl undec-10-enoate: Another ester of undec-10-enoic acid, used in similar synthetic applications but with different physical properties due to the methyl group.
Undec-10-enyl undec-10-enoate: A dimeric ester with two undec-10-enoic acid units, used in the synthesis of macroheterocycles.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond make it more versatile in various chemical reactions and applications compared to its shorter-chain counterparts.
Eigenschaften
CAS-Nummer |
94230-80-5 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
propyl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3H,1,4-13H2,2H3 |
InChI-Schlüssel |
WSIZDNPFIBZART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


